molecular formula C5H5ClF2 B15091315 1-Chloro-1,2-difluoro-1,4-pentadiene

1-Chloro-1,2-difluoro-1,4-pentadiene

Cat. No.: B15091315
M. Wt: 138.54 g/mol
InChI Key: DNVLBCKCKFFSTP-SNAWJCMRSA-N
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Preparation Methods

The synthesis of 1-Chloro-1,2-difluoro-1,4-pentadiene can be achieved through various synthetic routes. One common method involves the reaction of 1,4-pentadiene with chlorine and fluorine under controlled conditions . The reaction typically requires a catalyst and is conducted at specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1-Chloro-1,2-difluoro-1,4-pentadiene undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Chloro-1,2-difluoro-1,4-pentadiene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Chloro-1,2-difluoro-1,4-pentadiene primarily involves its reactivity as a conjugated diene. In electrophilic addition reactions, the compound forms allylic carbocation intermediates, which are stabilized by resonance . This stabilization allows for the formation of both 1,2- and 1,4-addition products. The molecular targets and pathways involved depend on the specific reactions and conditions

Properties

Molecular Formula

C5H5ClF2

Molecular Weight

138.54 g/mol

IUPAC Name

(1Z)-1-chloro-1,2-difluoropenta-1,4-diene

InChI

InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4+

InChI Key

DNVLBCKCKFFSTP-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C(=C(\F)/Cl)/F

Canonical SMILES

C=CCC(=C(F)Cl)F

Origin of Product

United States

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